AVX 13616

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

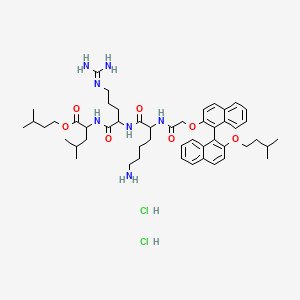

3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N7O7.2ClH/c1-32(2)24-28-62-42-22-20-35-14-7-9-16-37(35)45(42)46-38-17-10-8-15-36(38)21-23-43(46)64-31-44(58)55-39(18-11-12-26-51)47(59)56-40(19-13-27-54-50(52)53)48(60)57-41(30-34(5)6)49(61)63-29-25-33(3)4;;/h7-10,14-17,20-23,32-34,39-41H,11-13,18-19,24-31,51H2,1-6H3,(H,55,58)(H,56,59)(H,57,60)(H4,52,53,54);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINJZCNZEBJUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)OCCC(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73Cl2N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AVX 13616: A Technical Guide on its Mechanism of Action Against MRSA

For distribution among researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the available technical information regarding AVX 13616, a novel antibacterial agent with demonstrated activity against Methicillin-resistant Staphylococcus aureus (MRSA). The information herein is compiled from publicly accessible corporate communications, press releases, and scientific literature databases.

Core Compound and Therapeutic Potential

This compound is a synthetic small molecule identified as a promising candidate for the treatment of infections caused by drug-resistant Gram-positive bacteria, particularly MRSA.[1] Developed by Avexa Limited and later licensed to Valevia Pharmaceuticals, the compound has shown potent antibacterial activity in preclinical evaluations.[1][2] Its primary development focus has been on topical applications for infections such as those affecting the skin and for nasal decolonization of MRSA.[1]

Chemically, this compound is characterized as a cationic biaryl 1,2,3-triazolyl peptidomimetic amphiphile. Its structure is notable for a hydrophobic 1,1'-binaphthyl moiety and a peptide backbone containing a cationic side chain, which is crucial for its antibacterial activity.

Mechanism of Action

The primary molecular target of this compound is the bacterial cell wall.[3] The compound has been shown to interfere with the synthesis of peptidoglycan, an essential component for maintaining the structural integrity of the bacterial cell. While the precise enzyme or pathway inhibited by this compound has not been publicly disclosed, its action leads to a compromised cell wall, rendering the bacterium susceptible to osmotic stress and lysis. This mechanism is a well-established target for antibiotics, as mammalian cells lack a peptidoglycan cell wall, offering a high degree of selective toxicity.

Below is a generalized signaling pathway illustrating the inhibition of bacterial cell wall synthesis, the proposed mechanism for this compound.

Quantitative Data

This compound has demonstrated broad-spectrum activity against a variety of Gram-positive pathogens. The following tables summarize the available quantitative data.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Species | Strain Type | MIC Range (µg/mL) |

| Staphylococcus aureus | - | 2-4 |

| Coagulase-negative staphylococci | - | 2-4 |

| Enterococci | - | 2-4 |

| Staphylococcus aureus | MRSA | 2-4 |

| Staphylococcus aureus | VISA | 2-4 |

| Staphylococcus aureus | VRSA | 2-4 |

Data sourced from product data sheets.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Infection Type | Dosing Regimen | Comparator | Outcome |

| Mouse | Nasal decolonization of MRSA | Single application of 5% (w/w) | 2% Mupirocin (twice daily for 5 days) | As effective as Mupirocin |

Data sourced from product data sheets.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. However, based on the data reported, the following standard methodologies were likely employed.

Determination of Minimum Inhibitory Concentration (MIC): The MIC of this compound was likely determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This would involve preparing a series of twofold dilutions of this compound in a 96-well microtiter plate with a standardized bacterial inoculum. The plates would be incubated at 35-37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assays: To assess the bactericidal or bacteriostatic activity of this compound, time-kill assays would be performed. This involves exposing a standardized bacterial suspension to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC). Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Nasal Decolonization Model: The reported in vivo efficacy was likely assessed using a mouse model of MRSA nasal colonization. This protocol would involve the intranasal inoculation of mice with a clinical isolate of MRSA. After a set period to establish colonization, a formulation of this compound would be applied intranasally. The bacterial load in the nares would be quantified at different time points post-treatment by homogenizing the nasal tissue and plating the dilutions to determine CFU/g of tissue.

The following diagram illustrates a generalized workflow for screening and evaluating a novel antibacterial compound like this compound.

Conclusion

This compound is a promising antibacterial agent with a mechanism of action targeting the bacterial cell wall. Its potent in vitro activity against a range of resistant Gram-positive bacteria, including MRSA, and its demonstrated efficacy in a preclinical in vivo model highlight its potential as a future therapeutic. However, a more detailed understanding of its specific molecular interactions and a broader set of preclinical data would be necessary to fully assess its clinical potential. Further disclosures from the developing parties would be required for a more in-depth analysis.

References

An In-depth Technical Guide to the Antibacterial Spectrum of AVX 13616 (Avibactam)

Disclaimer: The compound AVX 13616 is closely related to or identical to Avibactam . The following technical guide is based on the available scientific literature for Avibactam, a diazabicyclooctane β-lactamase inhibitor.

Executive Summary

Avibactam is a potent, broad-spectrum β-lactamase inhibitor that restores the in vitro activity of ceftazidime against many clinically significant Gram-negative bacteria that produce β-lactamases. It is not a direct antibacterial agent but acts by inactivating a wide range of β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. This guide provides a detailed overview of the antibacterial spectrum of Avibactam when combined with Ceftazidime, its mechanism of action, and the experimental protocols used for its evaluation.

Antibacterial Spectrum

Avibactam, in combination with ceftazidime, demonstrates a broad spectrum of activity against Enterobacteriaceae and Pseudomonas aeruginosa. Its primary role is the inhibition of Ambler Class A, Class C, and some Class D β-lactamases.

Table 1: In Vitro Activity of Ceftazidime-Avibactam Against a Range of Bacterial Isolates

| Bacterial Species | β-Lactamase Production | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Klebsiella pneumoniae | KPC-producing | 2 | 8 |

| Pseudomonas aeruginosa | - | 2 | 8 |

| Enterobacteriaceae | ESBL-producing | ≤0.25 | 1 |

| Enterobacter cloacae | AmpC-producing | 0.5 | 4 |

| Citrobacter freundii | AmpC-producing | 0.5 | 4 |

| Serratia marcescens | AmpC-producing | 1 | 4 |

Note: Data is synthesized from multiple sources in the provided search results. MIC values represent the combination of ceftazidime-avibactam at a fixed 4 µg/mL concentration of avibactam.

Mechanism of Action

Avibactam is a non-β-lactam β-lactamase inhibitor. It forms a covalent, but reversible, bond with the serine active site of the β-lactamase enzyme. This acylation reaction inactivates the enzyme, preventing it from hydrolyzing and inactivating the partner β-lactam antibiotic, such as ceftazidime. The reversible nature of the inhibition is a key feature of its mechanism.

An In-depth Technical Guide on α-Hydroxycyclohexyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxycyclohexyl phenyl ketone, a compound with the chemical formula C13H16O2, is a widely utilized photoinitiator in ultraviolet (UV) radiation-curable technologies.[1][2] Commonly known by trade names such as Irgacure 184 and Photoinitiator 184, its primary function is to initiate polymerization reactions upon exposure to UV light.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, mechanism of action, and relevant experimental protocols, tailored for a scientific audience. Although the identifier AVX 13616 is not a standard designation for this compound, this document will focus on the well-established properties of α-hydroxycyclohexyl phenyl ketone (CAS No. 947-19-3).

Chemical Structure and Identification

α-Hydroxycyclohexyl phenyl ketone is an organic compound featuring a cyclohexyl ring and a phenyl group attached to a ketone. It is classified as an α-hydroxyketone and belongs to the family of alkyl-phenylketones.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | (1-hydroxycyclohexyl)-phenylmethanone | |

| CAS Number | 947-19-3 | |

| Molecular Formula | C13H16O2 | |

| Molecular Weight | 204.27 g/mol | |

| InChI Key | QNODIIQQMGDSEF-UHFFFAOYSA-N | |

| SMILES | C1CCC(CC1)(C(=O)C2=CC=CC=C2)O | |

| Synonyms | 1-Benzoylcyclohexanol, Irgacure 184, Photoinitiator 184 |

Physicochemical Properties

The physical and chemical properties of α-hydroxycyclohexyl phenyl ketone are critical for its application in various formulations. It typically appears as a white to off-white crystalline solid.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 46 - 50 °C | |

| Boiling Point | > 225 °C; 175 °C at 15 mmHg | |

| Density | 1.17 g/cm³ | |

| Flash Point | > 150 °C | |

| UV Absorption Maximum | 244 nm | |

| Water Solubility | Slightly soluble (1108 mg/L at 25°C) | |

| Solubility in other solvents | Soluble in acetone, butyl acetate, methanol, and toluene | |

| logP | 2.81 |

Mechanism of Action: Photoinitiation

α-Hydroxycyclohexyl phenyl ketone is a Norrish Type I photoinitiator. This classification signifies that upon absorption of UV light, the molecule undergoes α-cleavage, a homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom of the cyclohexyl ring, to generate two free radical fragments. These highly reactive species, the benzoyl and hydroxycyclohexyl radicals, then initiate the polymerization of monomers and oligomers, such as acrylates. The high efficiency of this process is reflected in its dissociation quantum yield of approximately 0.8.

The process begins with the excitation of the molecule to an excited electronic state upon UV light absorption. The molecule then typically undergoes intersystem crossing to a triplet state, from which the efficient α-cleavage occurs. The rate of radical production is directly related to the intensity of the UV light source.

Caption: Photoinitiation and polymerization process initiated by α-hydroxycyclohexyl phenyl ketone.

Experimental Protocols: Synthesis

The synthesis of α-hydroxycyclohexyl phenyl ketone is typically a multi-step process. Several methods have been described, with a common route involving the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, followed by chlorination and hydrolysis.

Method 1: Synthesis via Chlorination and Hydrolysis

-

Preparation of Cyclohexyl Phenyl Ketone:

-

Anhydrous aluminum chloride (0.6 mol) is added to a reaction vessel containing benzene (3 mol) under cooling in an ice-water bath.

-

Cyclohexanoyl chloride (0.5 mol) is added dropwise while maintaining the temperature between 0-5 °C.

-

After the addition, the mixture is slowly heated to reflux (approximately 78 °C) and reacted for 6 hours.

-

The reaction mixture is then cooled, and 20% dilute hydrochloric acid is added.

-

The organic phase is separated and benzene is recovered via vacuum distillation to yield cyclohexyl phenyl ketone.

-

-

Chlorination and Hydrolysis:

-

The synthesized cyclohexyl phenyl ketone reacts with hydrogen peroxide and a hydrochloric acid solution in the presence of a molecular sieve catalyst to produce 1-chlorocyclohexyl phenyl ketone.

-

The 1-chlorocyclohexyl phenyl ketone then undergoes a hydrolysis reaction with an aqueous sodium hydroxide solution to yield the final product, α-hydroxycyclohexyl phenyl ketone.

-

Method 2: Synthesis using Phosphorus Trichloride

-

Acylation:

-

Cyclohexanecarboxylic acid is reacted with phosphorus trichloride at elevated temperatures (e.g., 60 ± 2℃ for at least 4 hours) to produce cyclohexanecarbonyl chloride. The weight ratio of cyclohexanecarboxylic acid to phosphorus trichloride is approximately 2:1.

-

-

Friedel-Crafts Acylation:

-

The resulting cyclohexanecarbonyl chloride is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum trichloride. The weight ratio of benzene, aluminum chloride, and cyclohexanecarbonyl chloride is approximately 9:3:3.26.

-

-

Hydrolysis:

-

The intermediate complex is hydrolyzed, typically with a dilute acid, to yield cyclohexyl phenyl ketone.

-

-

Chlorination and Alkaline Hydrolysis:

-

The cyclohexyl phenyl ketone is then chlorinated and subsequently hydrolyzed under alkaline conditions to form α-hydroxycyclohexyl phenyl ketone.

-

Caption: A generalized workflow for the synthesis of α-hydroxycyclohexyl phenyl ketone.

Toxicology and Safety

While widely used, it is important to handle α-hydroxycyclohexyl phenyl ketone with appropriate safety precautions. It may cause skin and eye irritation. Inhalation and ingestion should be avoided.

Table 3: Acute Toxicity Data for Freshwater Microcrustaceans

| Species | Endpoint | Value (mg/L) |

| Thamnocephalus platyurus | L(E)C50 | 27 - 55 |

| Daphnia magna | L(E)C50 | 27 - 55 |

| Heterocypris incongruens | L(E)C50 | 27 - 55 |

Long-term exposure of Daphnia magna to concentrations of 0.1 and 1.0 mg/L did not show significant effects on ephippia hatching or organismal fitness over three generations.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this chemical does not meet the hazard criteria in the majority of reports. However, some sources indicate it can cause skin and serious eye irritation, and may cause respiratory irritation. It is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

α-Hydroxycyclohexyl phenyl ketone is a highly efficient Norrish Type I photoinitiator with well-characterized chemical and physical properties. Its primary application lies in UV-curable systems where it plays a crucial role in initiating polymerization. The synthesis of this compound is well-documented, allowing for its production for various industrial and research applications. While it has a generally favorable safety profile, appropriate handling procedures should always be followed to minimize exposure and potential irritation. This guide provides a foundational understanding for researchers and professionals working with this versatile photoinitiator.

References

discovery and synthesis of AVX 13616

No Publicly Available Information on the Discovery and Synthesis of AVX-13616

Despite a comprehensive search of publicly accessible scientific databases and literature, no information regarding the discovery, synthesis, or mechanism of action of a compound designated as "AVX-13616" could be found.

This absence of information could be attributed to several factors:

-

Confidential Internal Designation: AVX-13616 may be an internal code name for a drug candidate within a pharmaceutical or biotechnology company. Information on such compounds often remains proprietary and is not disclosed publicly until a later stage of development, such as during clinical trial registration or scientific publication.

-

Early-Stage Research: The compound might be in the very early stages of preclinical research, and data has not yet been published.

-

Incorrect Naming: It is possible that "AVX-13616" is a typographical error or an outdated designation for a compound that is now known by a different name.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the name and consider the possibility that the data remains confidential. If the compound is associated with a specific company or research institution, inquiries may need to be directed to them, subject to their disclosure policies.

Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to AVX-13616.

In-Depth Technical Guide: AVX-13616 (CAS Number: 900814-48-4)

Introduction

AVX-13616 is a potent, broad-spectrum antibacterial agent with demonstrated activity against a range of drug-resistant Gram-positive pathogens.[1][2] Developed by the Australian biotechnology company Avexa, AVX-13616 was identified as a lead candidate in their antibacterial program.[3] The compound has shown particular efficacy against clinically significant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA).[2]

Chemical and Physical Properties

AVX-13616 is a complex organic molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 900814-48-4 | [1] |

| Molecular Formula | C50H73Cl2N7O7 | |

| Molecular Weight | 955.06 g/mol | |

| IUPAC Name | 3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride | |

| Solubility | Soluble in DMSO | |

| Storage | Recommended storage at -20°C |

Antibacterial Activity

AVX-13616 has demonstrated potent antibacterial activity against a variety of Gram-positive bacteria, including strains resistant to multiple existing classes of antibiotics.

In Vitro Susceptibility

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for AVX-13616 against various bacterial isolates.

| Organism | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 2-4 | ||

| Coagulase-negative staphylococci | 2-4 | ||

| Enterococci | 2-4 | ||

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 2-4 | |

| Staphylococcus aureus | Vancomycin-intermediate (VISA) | 2-4 | |

| Staphylococcus aureus | Vancomycin-resistant (VRSA) | 2-4 |

Mechanism of Action

The specific molecular mechanism of action for AVX-13616 has not been detailed in the available documentation. The chemical structure, containing a binaphthyl group and peptide-like features, suggests it may interact with bacterial cell membranes or inhibit essential cellular processes. However, without dedicated studies, any proposed mechanism remains speculative.

Caption: Logical relationship of available data on AVX-13616.

In Vivo Efficacy

A key piece of preclinical data for AVX-13616 comes from a murine nasal decolonization model of MRSA.

Experimental Protocol: Murine Nasal Decolonization of MRSA (Hypothetical Reconstruction)

While the exact protocol was not published in detail, a typical murine nasal decolonization study would involve the following steps. This reconstructed protocol is for illustrative purposes and is not a direct citation.

-

Animal Model: A suitable mouse strain (e.g., BALB/c) is used.

-

Bacterial Strain: A clinically relevant strain of MRSA is chosen for nasal inoculation.

-

Inoculation: A defined concentration of MRSA is instilled into the nares of the mice.

-

Colonization Confirmation: A subset of mice may be euthanized at a specific time point post-inoculation to confirm stable nasal colonization by quantifying bacterial load (Colony Forming Units - CFUs).

-

Treatment:

-

Test Group: A single application of 5% (w/w) AVX-13616 formulation is administered intranasally.

-

Control Group: A standard treatment, such as 2% mupirocin, is administered twice daily for five days.

-

Vehicle Group: A placebo formulation without the active ingredient is administered.

-

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the nasal tissue is excised, homogenized, and plated on selective agar to determine the remaining bacterial load (CFUs).

-

Data Analysis: The reduction in MRSA CFU counts is compared between the treatment groups.

Results

A single application of 5% (w/w) AVX-13616 was reported to be as effective as twice-daily administration of 2% mupirocin for five days in the nasal decolonization of MRSA in mice.

Caption: Hypothetical workflow for a murine nasal decolonization study.

Development and Clinical Status

AVX-13616 was part of Avexa's antibacterial program and was being developed for topical indications, including wound infections and catheter-related infections. Publicly available information does not indicate that AVX-13616 has entered formal clinical trials. Searches for clinical trials associated with this compound have not yielded any results.

Conclusion and Future Directions

AVX-13616 is a potent antibacterial agent with promising preclinical data against drug-resistant Gram-positive bacteria, particularly MRSA. Its efficacy in a single-dose regimen in a murine model suggests a potential advantage over existing topical treatments. However, the lack of detailed published data on its mechanism of action, a broader range of in vivo studies, and any clinical development progress limits a comprehensive assessment of its therapeutic potential. Further research would be needed to elucidate its mode of action and to evaluate its safety and efficacy in human subjects.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial studies of binaphthyl-based tripeptoids. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Activity of AVX 13616

Notice: Information regarding "AVX 13616" is not publicly available. Searches for this compound in scientific literature, clinical trial registries, and other publicly accessible databases did not yield any relevant results. The designation "this compound" may be an internal development code for a compound that has not yet been disclosed in publications or at scientific conferences, or the identifier may be inaccurate.

Without publicly available data, it is not possible to provide a detailed technical guide on the in vitro activity of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams. The following sections are placeholders to illustrate the structure and content that would be included in such a guide if the information were accessible.

Executive Summary

This section would typically provide a high-level overview of this compound, its presumed mechanism of action, and a summary of its key in vitro activities and potential therapeutic applications.

Target Profile and Mechanism of Action

This chapter would detail the molecular target(s) of this compound. It would include information on the rationale for target selection and the hypothesized mechanism by which this compound modulates its target(s) to achieve a therapeutic effect.

Presumed Signaling Pathway

A diagram of the signaling pathway in which the target of this compound is involved would be presented here.

Caption: A generalized representation of a cellular signaling pathway.

Summary of In Vitro Activity

This section would present a consolidated view of the in vitro efficacy of this compound across various experimental systems. All quantitative data would be organized into clear, concise tables.

Enzymatic Assays

Table 1: Inhibition of Target Enzyme Activity by this compound

| Assay Type | IC50 (nM) | Hill Slope | Method Reference |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Cellular Assays

Table 2: Effect of this compound on Cell Viability in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Method Reference |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

Detailed Experimental Protocols

This chapter would provide comprehensive methodologies for the key experiments cited in the previous sections, enabling researchers to replicate the findings.

General Cell Culture

This section would describe the culture conditions for the cell lines used in the cellular assays, including media composition, supplements, and incubation conditions.

Enzymatic Inhibition Assay

A step-by-step protocol for the enzymatic assay would be detailed here.

Caption: A typical workflow for an in vitro enzymatic inhibition assay.

Cell Viability Assay (e.g., MTS Assay)

A detailed protocol for assessing the effect of this compound on cell proliferation would be provided.

Caption: Workflow for a typical cell viability assay.

Conclusion

This final section would summarize the key findings regarding the in vitro activity of this compound and discuss their implications for future preclinical and clinical development.

Until data for this compound becomes publicly available, this guide remains a template. Researchers and professionals interested in this compound are encouraged to monitor scientific publications and conference proceedings for future disclosures.

Preclinical Data on AVX-13616: Information Not Publicly Available

A comprehensive search for preclinical data on a compound designated AVX-13616 has yielded no specific results. Publicly accessible databases, clinical trial registries, and scientific literature do not contain information regarding the mechanism of action, animal model studies, or toxicology reports for a substance with this identifier.

Efforts to gather information to construct a technical guide or whitepaper as requested were unsuccessful due to the absence of any discernible data associated with "AVX-13616." It is possible that this designation is an internal codename for a compound not yet disclosed publicly, represents a very early-stage discovery compound with no published data, or may be an erroneous identifier.

Searches for compounds with similar "AVX" prefixes revealed several distinct therapeutic candidates, including:

-

AVX/COVID-12: A recombinant vaccine against SARS-CoV-2.

-

Nexeon AVX: A decellularized human femoral artery allograft for vascular access in hemodialysis.

-

AVX-001: A gel under investigation for the treatment of actinic keratosis.

-

AVX901: An investigational cancer vaccine targeting HER2.

-

AVX-470: An anti-tumor necrosis factor (TNF) polyclonal antibody.

-

AVT16: A substance for which a pilot study in healthy adults is registered.

However, none of these are related to "AVX-13616," and no preclinical data that would allow for the creation of the requested tables, experimental protocols, or signaling pathway diagrams for AVX-13616 could be located.

Without any foundational preclinical data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed methodologies, and visualizations of signaling pathways or experimental workflows. Further clarification on the compound's identity or the provision of internal documentation would be necessary to proceed.

In-depth Technical Guide: AVX 13616 for Staphylococcus aureus Infections

Introduction

AVX 13616 is an antibacterial compound that has demonstrated promising activity against a range of Gram-positive bacteria, including multi-drug resistant Staphylococcus aureus (MRSA). Developed by Avexa and later licensed to Valevia Pharmaceuticals, initial reports highlighted its potential for treating hospital-acquired infections and for topical applications in skin infections.[1]

Preclinical Activity against Staphylococcus aureus

Early laboratory testing of this compound revealed its efficacy against clinically relevant bacterial strains. The compound showed positive activity against Staphylococcus aureus, including multi-drug resistant variants.[1]

In Vitro Susceptibility

Limited available data indicates that this compound exhibits a potent inhibitory effect on the growth of various staphylococcal strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcal Isolates

| Bacterial Strain | MIC Range (µg/mL) |

|---|---|

| S. aureus | 2-4 |

| Coagulase-negative staphylococci | 2-4 |

| Methicillin-resistant S. aureus (MRSA) | 2-4 |

| Vancomycin-intermediate S. aureus (VISA) | 2-4 |

| Vancomycin-resistant S. aureus (VRSA) | 2-4 |

Source: Product Data Sheet

Lack of Cross-Resistance

An important characteristic noted in early testing was that this compound did not show cross-resistance with other existing classes of antibiotics.[1] This suggests a potentially novel mechanism of action that could be effective against bacterial strains that have developed resistance to current therapies.

Mechanism of Action

The precise mechanism of action of this compound has not been publicly disclosed in the available documentation. Without this information, a diagram of its signaling pathway or molecular interactions cannot be generated.

Experimental Models

Details on the experimental protocols for the studies conducted with this compound are scarce. The following workflow represents a generalized approach for evaluating a novel topical antibacterial agent, based on the limited information available.

References

The Binaphthyl Moiety: A Core Scaffold in Asymmetric Catalysis and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The binaphthyl moiety, a fundamental structural unit in organic chemistry, consists of two naphthalene rings linked by a carbon-carbon single bond. This deceptively simple linkage gives rise to a unique form of axial chirality known as atropisomerism, where rotation around the C-C bond is restricted, leading to stable, non-superimposable mirror-image isomers. This property has made the binaphthyl scaffold a cornerstone in the development of chiral ligands for asymmetric catalysis and a privileged structure in medicinal chemistry and drug design. While the initial query focused on the presence of this moiety in a compound designated "AVX-13616," a comprehensive review of publicly available scientific literature and clinical trial databases did not reveal any association between a compound of this name and a binaphthyl structure. This guide, therefore, provides a broader technical overview of the binaphthyl moiety, its key characteristics, and its significant applications in the chemical and pharmaceutical sciences.

The Structure and Chirality of the Binaphthyl Moiety

The defining feature of the 1,1'-binaphthyl system is its axial chirality. The steric hindrance caused by the hydrogen atoms at the 8 and 8' positions of the naphthalene rings prevents free rotation around the pivot bond, leading to two stable enantiomeric forms, designated as (R)- and (S)-isomers.

Caption: The (R)- and (S)-enantiomers of 1,1'-binaphthyl arising from restricted rotation.

The ability to synthesize enantiomerically pure binaphthyl derivatives has been a critical factor in their widespread use. These derivatives often serve as the backbone for chiral ligands that can effectively control the stereochemical outcome of a wide range of chemical transformations.

Applications in Asymmetric Catalysis

The binaphthyl scaffold is central to a number of highly successful chiral ligands, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogs being preeminent examples. These ligands coordinate with transition metals, such as rhodium, ruthenium, and palladium, to create chiral catalysts capable of inducing high enantioselectivity in various reactions.

Key Applications of Binaphthyl-Based Catalysts:

| Reaction Type | Catalyst System (Example) | Achieved Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Ru-BINAP | >99% |

| Asymmetric Isomerization | Rh-BINAP | >98% |

| Asymmetric Heck Reaction | Pd-BINAP | >95% |

| Asymmetric Aldol Reaction | Cu-BINAP | >90% |

The success of these catalysts lies in the well-defined chiral environment created by the binaphthyl backbone, which effectively dictates the facial selectivity of substrate approach to the metal center.

Experimental Protocols: Synthesis of a Binaphthyl-Based Chiral Ligand

The synthesis of optically active binaphthyl derivatives is a well-established field. A general workflow for the preparation of a binaphthyl-based phosphine ligand, such as BINAP, is outlined below.

Caption: A generalized workflow for the synthesis of enantiomerically pure BINAP from racemic BINOL.

Detailed Methodologies:

The resolution of racemic 1,1'-bi-2-naphthol (BINOL) is a critical first step. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine. Once the enantiomerically pure BINOL is obtained, it is typically converted to a more reactive intermediate, like a ditosylate or ditriflate. The final step involves a nucleophilic substitution reaction with a phosphine source, such as diphenylphosphine, to yield the desired BINAP ligand. The product is then purified by chromatography and its enantiomeric purity is confirmed using chiral HPLC.

The Binaphthyl Moiety in Drug Development

The rigid and well-defined three-dimensional structure of the binaphthyl scaffold makes it an attractive core for the design of therapeutic agents. Its ability to present functional groups in a precise spatial arrangement allows for high-affinity and selective interactions with biological targets, such as enzymes and receptors.

While a direct link to a compound named "AVX-13616" is not found in the public domain, the general utility of the binaphthyl moiety is evident in various areas of drug discovery. For example, binaphthyl derivatives have been explored as:

-

Antiviral agents: By targeting viral enzymes like proteases and polymerases.

-

Anticancer agents: Through mechanisms such as the inhibition of topoisomerases or protein kinases.

-

Fluorescent probes: For the detection and imaging of biologically important molecules.

The development of optically active binaphthyl derivatives and their metal salts continues to be an active area of research.[1][2] These efforts aim to create novel catalysts and therapeutic agents with enhanced efficacy and selectivity.[1][2]

Signaling Pathways and Logical Relationships

The application of binaphthyl-based molecules in drug development often involves targeting specific signaling pathways. For instance, a hypothetical binaphthyl-containing kinase inhibitor would act by blocking the phosphorylation cascade that leads to cell proliferation.

Caption: A diagram illustrating the hypothetical mechanism of a binaphthyl-based kinase inhibitor.

The binaphthyl moiety is a powerful and versatile building block in modern chemistry. Its unique axial chirality has been ingeniously exploited in the field of asymmetric catalysis to achieve remarkable levels of stereocontrol. Furthermore, its rigid and tunable structure provides a valuable scaffold for the design of novel therapeutic agents. While the specific compound "AVX-13616" does not appear to be publicly associated with this chemical entity, the broader importance of the binaphthyl core in scientific research and development is undisputed. Future investigations will undoubtedly continue to uncover new applications for this remarkable chiral scaffold.

References

Methodological & Application

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for AVX 13616 via Broth Microdilution

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This metric is crucial for the evaluation of novel antimicrobial compounds, aiding in the assessment of their potency and the selection of candidates for further development. These application notes provide a detailed protocol for determining the MIC of the experimental compound AVX 13616 using the broth microdilution method, a standard and widely accepted technique.[2][3]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[2] The assay is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations simultaneously. Following an incubation period, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is identified as the lowest concentration of the antimicrobial agent in which no visible growth occurs.

Experimental Protocol

This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Materials and Reagents

-

Test Compound: this compound

-

Bacterial Strains:

-

Test organisms (e.g., clinical isolates)

-

Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

-

Culture Media:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture

-

-

Reagents:

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound

-

-

Equipment and Consumables:

-

Sterile 96-well, U-bottom microtiter plates

-

Adhesive plate seals or lids

-

Multichannel pipette

-

Sterile pipette tips

-

Spectrophotometer or densitometer

-

Incubator (35 ± 1°C)

-

Vortex mixer

-

Sterile tubes for dilutions

-

2. Procedure

2.1. Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO). The exact concentration will depend on the expected MIC range.

-

Further dilutions will be made from this stock solution in CAMHB. Note that the concentration of the solvent should be kept constant across all wells and should not exceed a level that affects bacterial growth (typically ≤1%).

2.2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Transfer the colonies to a tube containing sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify this, with an absorbance reading between 0.08 and 0.13 at 625 nm.

-

Within 30 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

2.3. Assay Plate Preparation (96-Well Plate)

-

Add 100 µL of CAMHB to wells in columns 2 through 12.

-

Prepare the starting concentration of this compound in column 1 by adding 200 µL of a solution that is twice the desired highest test concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

-

Continue this serial dilution process from column 2 to column 10.

-

After mixing the contents of column 10, discard 100 µL.

-

Controls:

-

Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no drug.

-

Column 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

-

2.4. Inoculation

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 2.2) to wells in columns 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the drug concentrations to their final test values.

-

Do not add bacteria to column 12 (Sterility Control).

2.5. Incubation

-

Seal the plate with an adhesive seal or lid to prevent evaporation and contamination.

-

Incubate the plate at 35 ± 1°C for 18-24 hours in ambient air.

2.6. Reading and Interpretation of Results

-

Following incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance at 600 nm for a quantitative assessment.

-

The Sterility Control (Column 12) should show no growth (be clear).

-

The Growth Control (Column 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Data Presentation

Quantitative results should be summarized for clarity and comparative analysis.

Table 1: MIC Values of this compound against Various Bacterial Strains

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Notes |

| Staphylococcus aureus | ATCC 29213 | 16 | Quality Control Strain |

| Escherichia coli | ATCC 25922 | 32 | Quality Control Strain |

| Pseudomonas aeruginosa | Clinical Isolate 1 | 64 | |

| Enterococcus faecalis | Clinical Isolate 2 | >128 |

Table 2: Quality Control Reference Ranges

| QC Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |

| E. coli ATCC 25922 | Gentamicin | 0.25 - 1 |

| S. aureus ATCC 29213 | Vancomycin | 0.5 - 2 |

| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 |

Note: The above QC ranges are for reference antimicrobials and are based on CLSI guidelines. Laboratories should establish their own acceptance criteria for this compound.

Visualizations

Diagrams of Experimental Workflow and Logical Relationships

Caption: Workflow for the broth microdilution MIC assay.

Caption: Logical relationships of controls in the MIC assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Preparation of AVX 13616 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of AVX 13616, a potent antibacterial agent, particularly effective against drug-resistant Staphylococcus pathogens.[1][2] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 900814-48-4 | [3][4][5] |

| Molecular Formula | C50H73Cl2N7O7 | |

| Molecular Weight | 955.06 g/mol | |

| Appearance | Powder | |

| Purity | >97% | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Sterile, calibrated micropipettes and tips

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety information.

Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 955.06 g/mol x 1000 mg/g

-

Mass = 9.55 mg

-

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out 9.55 mg of this compound powder into the tared tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Close the tube tightly and vortex thoroughly for at least 30 seconds to facilitate dissolution.

-

-

Ensuring Complete Dissolution (Optional but Recommended):

-

For enhanced solubility, gently warm the tube to 37°C.

-

Subsequently, place the tube in an ultrasonic bath and sonicate for a short period until the solution is clear and free of any visible particulates.

-

-

Storage of the Stock Solution:

-

The freshly prepared 10 mM this compound stock solution can be stored at -20°C for several months.

-

For short-term storage, 2-8°C is acceptable.

-

It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. biocrick.com [biocrick.com]

- 4. Isopentyl(2-(((S)-2'-(isopentyloxy)-[1,1'-binaphthalen]-2-yl)oxy)acetyl)-D-lysyl-D-arginyl-L-leucinatedihydrochloride Shanghai Amole Biotechnology Co., Ltd. [chembk.com]

- 5. 900814-48-4 CAS Manufactory [m.chemicalbook.com]

Application Notes and Protocols for AVX-13616 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX-13616 is a potent and selective third-generation tyrosine kinase inhibitor (TKI) designed to target epidermal growth factor receptor (EGFR) mutations that drive tumor growth in non-small cell lung cancer (NSCLC).[1][2][3] These application notes provide a comprehensive overview of the in vivo application of AVX-13616 in mouse xenograft models, including its mechanism of action, efficacy data, and detailed experimental protocols. AVX-13616 works by irreversibly binding to mutant forms of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1][4]

Mechanism of Action

AVX-13616 is a mono-anilino-pyrimidine compound that selectively and irreversibly inhibits EGFR kinases with activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. By covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, AVX-13616 effectively blocks its kinase activity. This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for regulating cell growth, survival, and differentiation. A key feature of AVX-13616 is its high selectivity for mutant EGFR over wild-type EGFR, which minimizes off-target effects and improves its therapeutic window.

Signaling Pathway Inhibition by AVX-13616

Caption: AVX-13616 inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK pathways.

In Vivo Efficacy Data

AVX-13616 has demonstrated significant anti-tumor activity in various preclinical mouse models of NSCLC. Daily oral administration of AVX-13616 leads to dose-dependent tumor regression in xenograft models harboring EGFR mutations.

Table 1: Tumor Growth Inhibition in NSCLC Xenograft Models

| Cell Line | EGFR Mutation Status | Mouse Strain | AVX-13616 Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Reference |

| PC-9 | Exon 19 deletion | Nude | 5 | >100 (Regression) | |

| H1975 | L858R/T790M | Nude | 25 | >100 (Regression) | |

| PC-9 (Brain Metastasis) | Exon 19 deletion | SCID | 25 | Significant Regression | |

| H1975 (Brain Metastasis) | L858R/T790M | Nude | 25 | Significant Regression |

Note: QD = once daily. Tumor growth inhibition >100% indicates tumor regression.

Table 2: In Vivo Pharmacodynamic Effects of AVX-13616

| Model | AVX-13616 Dose (mg/kg) | Outcome | Observation | Reference |

| H1975 Xenograft | 25 | Inhibition of EGFR Phosphorylation | Efficient inhibition of p-EGFR in tumor tissue | |

| H1975 Xenograft | 25 | Inhibition of Downstream Signaling | Efficient inhibition of p-ERK in tumor tissue | |

| PC-9 Transgenic | Not Specified | Target Engagement | Inhibition of target and downstream pathways confirmed |

Experimental Protocols

The following are detailed protocols for establishing and utilizing NSCLC xenograft mouse models to evaluate the efficacy of AVX-13616.

Protocol 1: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of AVX-13616 in a subcutaneous NSCLC xenograft model.

Materials:

-

Human NSCLC cell lines (e.g., PC-9, H1975)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel

-

Phosphate-buffered saline (PBS)

-

AVX-13616 formulated for oral gavage (e.g., in 0.5% HPMC)

-

Calipers

-

Animal housing facility (pathogen-free)

Procedure:

-

Cell Preparation: Culture NSCLC cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 x (Length) x (Width)^2.

-

Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

-

Drug Administration: Administer AVX-13616 or vehicle control orally once daily (QD).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach the maximum allowed size or if signs of toxicity (e.g., >20% body weight loss) are observed.

-

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition at the end of the study.

Protocol 2: Orthotopic Brain Metastasis Xenograft Model

Objective: To assess the efficacy of AVX-13616 against brain metastases of NSCLC.

Materials:

-

Luciferase-expressing NSCLC cell lines (e.g., PC-9-Luc)

-

Female immunodeficient mice (e.g., SCID or NSG)

-

Stereotactic injection apparatus

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

-

AVX-13616 formulated for oral gavage

Procedure:

-

Cell Preparation: Prepare luciferase-expressing NSCLC cells as described in Protocol 1.

-

Intracranial Injection: Anesthetize mice and secure them in a stereotactic frame. Inject 2-5 µL of the cell suspension (1 x 10^5 to 2.5 x 10^5 cells) into the brain parenchyma.

-

Tumor Growth Monitoring: Monitor brain tumor growth weekly using bioluminescence imaging. Inject mice with D-luciferin and image using an IVIS system. Quantify the bioluminescent signal (photons/second).

-

Randomization and Treatment: When the bioluminescent signal reaches a predetermined threshold (e.g., 10^7 photons/second), randomize mice into treatment groups.

-

Drug Administration: Administer AVX-13616 or vehicle control orally once daily.

-

Efficacy and Tolerability Assessment: Monitor tumor growth (bioluminescence) and body weight weekly.

-

Data Analysis: Compare the mean change in bioluminescence intensity between control and treated groups to assess tumor growth inhibition.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for assessing AVX-13616 efficacy in mouse xenograft models.

Conclusion

AVX-13616 demonstrates potent and sustained anti-tumor activity in preclinical in vivo models of EGFR-mutated NSCLC, including those with the T790M resistance mutation and brain metastases. The provided protocols offer a framework for researchers to further investigate the efficacy and pharmacodynamics of AVX-13616 in relevant mouse models. These studies are crucial for the continued development and clinical application of this targeted therapy.

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

AVX 13616: Application Notes and Protocols for Bacterial Decolonization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX 13616 is a potent antibacterial agent with significant in vivo activity, particularly against drug-resistant Staphylococcus pathogens.[1] Developed by Avexa and its partner Valevia Pharmaceuticals, this compound has demonstrated promise in the challenging field of bacterial decolonization, especially concerning methicillin-resistant Staphylococcus aureus (MRSA). This document provides a summary of the available data and outlines generalized protocols for the evaluation of this compound in preclinical bacterial decolonization studies.

Initial studies have highlighted this compound's broad-spectrum antibacterial activity. It has shown efficacy against a range of clinical isolates, including S. aureus, coagulase-negative staphylococci, enterococci, MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA).[1] The compound is being developed for topical applications, such as the decolonization of nasal passages, treatment of wound infections, and prevention of catheter-related infections.[1]

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its minimum inhibitory concentrations (MICs) and its efficacy in a preclinical model of nasal decolonization.

| Parameter | Organism(s) | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | S. aureus, Coagulase-negative staphylococci, Enterococci, MRSA, VISA, VRSA | 2-4 µg/mL | [1] |

| In Vivo Efficacy (Mouse Nasal Decolonization Model) | |||

| Treatment Group | Dosing Regimen | Outcome | Reference |

| 5% (w/w) this compound | Single application | As effective as the Mupirocin control group | [1] |

| 2% Mupirocin | Twice daily for five days | Standard of care comparator |

Experimental Protocols

While specific, detailed protocols for this compound studies have not been made publicly available, the following are generalized methodologies based on standard practices for evaluating antibacterial agents in decolonization models.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

a. Materials:

-

This compound (Solubilized in Dimethyl Sulfoxide (DMSO))

-

Bacterial strains of interest (e.g., S. aureus ATCC 29213, MRSA USA300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

b. Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that prevents visible bacterial growth.

Murine Nasal Decolonization Model

This protocol is a generalized representation of the in vivo study cited for this compound.

a. Materials:

-

Specific pathogen-free mice (e.g., BALB/c)

-

MRSA strain for colonization

-

5% (w/w) this compound topical formulation

-

2% Mupirocin ointment (positive control)

-

Vehicle control (placebo)

-

Tryptic Soy Broth (TSB) and Agar (TSA) with appropriate selective antibiotics

b. Protocol:

-

Colonization: Anesthetize mice and intranasally inoculate with a suspension of the MRSA strain.

-

Verification of Colonization: After a set period (e.g., 3 days), swab the nares of the mice and plate on selective agar to confirm stable colonization.

-

Treatment:

-

Administer a single application of 5% this compound formulation to the nares of the test group.

-

Administer 2% mupirocin to the nares of the positive control group, twice daily for five days.

-

Administer the vehicle control to the placebo group with the same regimen as the this compound group.

-

-

Assessment of Decolonization: At specified time points post-treatment, swab the nares of the mice.

-

Quantification: Serially dilute the swabs in sterile saline and plate on selective agar to determine the number of colony-forming units (CFUs).

-

Analysis: Compare the reduction in bacterial load between the treatment, positive control, and placebo groups.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and any associated signaling pathways for this compound have not been publicly disclosed. As an antibacterial agent, its primary mode of action is likely the disruption of essential bacterial cellular processes.

Experimental Workflow

Below is a generalized workflow for the preclinical evaluation of a novel topical antibacterial agent like this compound for bacterial decolonization.

Caption: Preclinical workflow for this compound evaluation.

Conclusion

This compound has demonstrated significant potential as a topical antibacterial agent for the decolonization of drug-resistant bacteria. The available data suggests that a single application may be as effective as a multi-day course of the current standard of care, mupirocin. Further research is warranted to fully elucidate its mechanism of action and to develop detailed clinical protocols. The generalized methodologies provided here serve as a starting point for researchers interested in exploring the utility of this compound in their own studies.

References

Application Notes and Protocols for AVX-13616 in Topical Antibacterial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX-13616 is a novel binaphthylpeptide analogue with potent antibacterial activity, particularly against a range of Gram-positive bacteria, including multidrug-resistant strains. Its unique structural features, comprising a hydrophobic 1,1'-binaphthyl core, an isopentyl group, and a cationic peptide backbone, contribute to its efficacy.[1] This document provides detailed application notes and experimental protocols for the investigation of AVX-13616 in topical antibacterial research.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₅₀H₇₃Cl₂N₇O₇ |

| Molecular Weight | 955.06 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

For enhanced solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.

Data Presentation: In Vitro Antibacterial Activity

AVX-13616 has demonstrated significant in vitro activity against a variety of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2-4 | [2][3] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2-4 | [1][2] |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 2-4 | |

| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 2.0 | |

| Coagulase-Negative Staphylococci | - | 2-4 | |

| Enterococci | - | 2-4 | |

| Vancomycin-Resistant Enterococci | VRE | 4.0 | |

| Klebsiella pneumoniae | - | >32.0 | |

| Escherichia coli | - | 16.0 |

Mechanism of Action

The precise mechanism of action for AVX-13616 has not been fully elucidated; however, it is understood to differ from that of vancomycin. As a cationic peptidomimetic amphiphile, its mode of action is likely consistent with other antimicrobial peptides that target and disrupt the bacterial cell membrane. The cationic nature of the molecule facilitates interaction with the negatively charged components of the bacterial cell wall and membrane, leading to membrane destabilization and cell death.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.

1. Materials:

-

AVX-13616 stock solution (in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (600 nm)

-

Incubator (37°C)

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of AVX-13616 Dilutions: a. Prepare a 2-fold serial dilution of the AVX-13616 stock solution in a separate 96-well plate or in tubes using CAMHB. The concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

4. Assay Procedure: a. Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate. b. Add 50 µL of each AVX-13616 dilution to the corresponding wells. c. Add 50 µL of the diluted bacterial inoculum to each well. d. Include a positive control (bacteria without AVX-13616) and a negative control (broth only). e. Incubate the plate at 37°C for 18-24 hours.

5. Interpretation of Results: a. The MIC is defined as the lowest concentration of AVX-13616 that completely inhibits visible growth of the organism. b. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vivo Murine Model of MRSA Nasal Decolonization

This protocol is based on reports of a successful murine nasal decolonization study with AVX-13616 and standard methodologies for similar studies.

1. Materials:

-

AVX-13616 formulated in a suitable topical vehicle (e.g., 5% w/w cream or ointment)

-

Control vehicle (without AVX-13616)

-

Positive control (e.g., 2% mupirocin ointment)

-

MRSA strain (e.g., USA300)

-

6-8 week old female BALB/c mice

-

Anesthetic (e.g., isoflurane)

-

Sterile cotton swabs

-

Tryptic Soy Agar (TSA) plates with appropriate antibiotics for selection

2. Experimental Procedure: a. Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment. b. Inoculation: i. Anesthetize the mice. ii. Instill 10 µL of an MRSA suspension (approximately 1 x 10⁸ CFU/mL) into each naris. iii. Allow the mice to recover. c. Treatment (to begin 24 hours post-inoculation): i. Divide the mice into treatment groups (e.g., Vehicle control, AVX-13616, Mupirocin). ii. Anesthetize the mice. iii. For the AVX-13616 group, apply a single dose of the 5% formulation to the nares using a sterile applicator. iv. For the mupirocin group, apply the 2% formulation twice daily for five days. v. For the vehicle group, apply the control vehicle on the same schedule as the most frequent treatment group. d. Bacterial Load Assessment: i. At specified time points (e.g., 24, 48, 72 hours, and 5 days post-treatment), euthanize a subset of mice from each group. ii. Aseptically collect nasal tissue. iii. Homogenize the tissue in sterile saline. iv. Perform serial dilutions of the homogenate and plate on selective agar. v. Incubate the plates at 37°C for 24-48 hours and count the colonies to determine the CFU/gram of tissue.

3. Data Analysis: a. Compare the bacterial loads between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Application Notes for Topical Formulation Development

The development of AVX-13616 for topical application is a key area of research. The goal is to create a stable and effective formulation that allows for efficient delivery of the active compound to the site of infection, such as the skin or mucous membranes.

Considerations for Formulation:

-

Vehicle Selection: The choice of vehicle (cream, gel, ointment, foam, or lotion) will impact drug release, skin penetration, and patient compliance.

-

Stability: As a peptide-like molecule, the stability of AVX-13616 in the formulation is critical. Factors such as pH, temperature, and excipients should be carefully evaluated.

-

Penetration Enhancers: Depending on the target site (e.g., deeper layers of the skin for wound infections), the inclusion of penetration enhancers may be necessary.

-

Safety and Tolerability: The final formulation must be non-irritating and non-sensitizing to the skin and mucous membranes.

Conclusion

AVX-13616 is a promising candidate for the topical treatment of bacterial infections, particularly those caused by resistant Gram-positive bacteria. The protocols and data presented here provide a framework for researchers to further investigate its efficacy and mechanism of action. Future studies should focus on optimizing topical formulations and conducting further in vivo studies to validate its clinical potential.

References

- 1. Nasal decolonization of Staphylococcus aureus with mupirocin: strengths, weaknesses and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of a Representative Antibody-Drug Conjugate (ADC)

Disclaimer: Publicly available information, including scientific literature and clinical trial databases, does not contain specific details regarding a compound designated as "AVX-13616". Therefore, the following application notes and protocols are provided as a representative example for the analytical quantification of a hypothetical antibody-drug conjugate (ADC). These methodologies are based on established practices for ADC analysis and are intended to serve as a detailed guide for researchers, scientists, and drug development professionals.

Introduction to Antibody-Drug Conjugate (ADC) Bioanalysis

Antibody-drug conjugates (ADCs) are complex therapeutic molecules composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic small molecule drug via a chemical linker. The intricate and heterogeneous nature of ADCs presents significant challenges for their bioanalysis. Accurate quantification is crucial for understanding the pharmacokinetics (PK), efficacy, and safety of these drugs.[1] Bioanalytical methods are required to measure different components of the ADC, including the intact ADC, the total antibody, and the released cytotoxic agent.[1] The selection of the most appropriate bioanalytical method depends on the specific characteristics of the ADC, including the properties of the cytotoxic payload, the linker chemistry, and the conjugation sites.[1]

This document outlines two common and powerful analytical techniques for the quantification of a representative ADC from biological matrices:

-

Ligand-Binding Assay (LBA) for the quantification of the total antibody and intact ADC.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the released cytotoxic drug.

Ligand-Binding Assay (LBA) for Total Antibody and Intact ADC Quantification

Ligand-binding assays, such as the enzyme-linked immunosorbent assay (ELISA), are the gold standard for the quantification of large molecules like antibodies and ADCs in biological fluids.

Experimental Protocol: Total Antibody Quantification by ELISA

This protocol describes the quantification of the total antibody portion of the ADC, regardless of whether it is conjugated with the cytotoxic drug.

Materials:

-

96-well microtiter plates (e.g., Nunc MaxiSorp)

-

Recombinant target antigen

-

ADC reference standard and quality control (QC) samples

-

Biotinylated anti-human IgG detection antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay buffer (PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the recombinant target antigen at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antigen.

-

Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.

-

Sample Incubation: After washing the plate, add 100 µL of prepared standards, QCs, and unknown samples (diluted in assay buffer) to the wells. Incubate for 1-2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of biotinylated anti-human IgG detection antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well. Incubate for 30 minutes at room temperature in the dark.

-

Signal Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance values against the concentration of the ADC reference standard. Use a four-parameter logistic (4-PL) regression to determine the concentrations of the unknown samples.

Diagram of the ELISA Workflow for Total Antibody Quantification:

Caption: Workflow for total antibody quantification using an indirect ELISA.

LC-MS/MS for Released Cytotoxic Drug Quantification

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules, making it ideal for measuring the released cytotoxic payload from an ADC in biological matrices.

Experimental Protocol: Released Cytotoxic Drug Quantification by LC-MS/MS

This protocol describes the quantification of the free cytotoxic drug in plasma.

Materials:

-

Cytotoxic drug reference standard and quality control (QC) samples

-

Internal standard (IS) - a stable isotope-labeled version of the drug is preferred

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

-

Human plasma

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 reverse-phase column)

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma samples, standards, or QCs into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% FA, 5% ACN with 0.1% FA).

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-